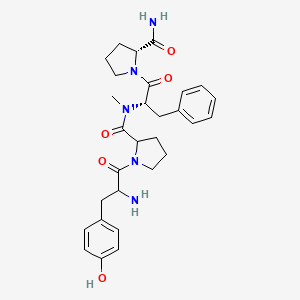

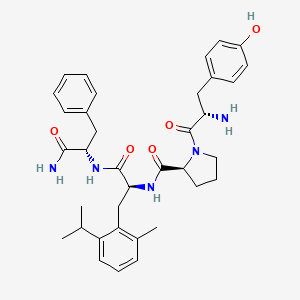

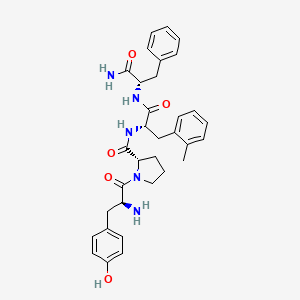

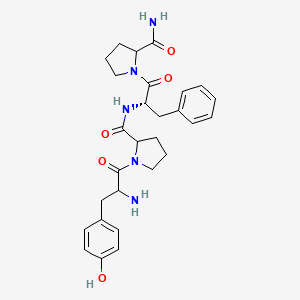

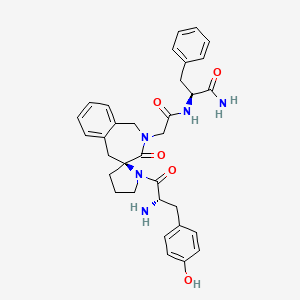

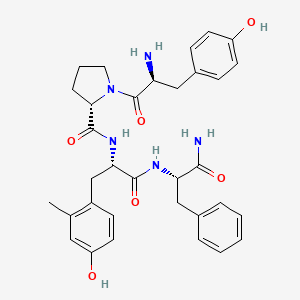

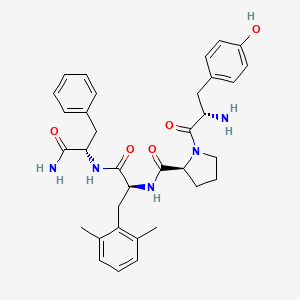

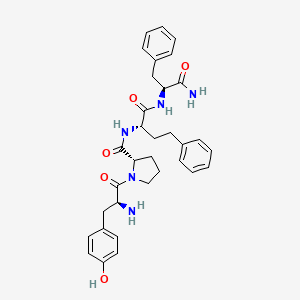

Tyr-Pro-L-Phe-Pro-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein nicht-Enkephalin-Opioidpeptid, das eine hohe Selektivität für μ-Opioidrezeptoren aufweist . Diese Verbindung ist aufgrund ihrer starken analgetischen Eigenschaften und ihrer Rolle bei der Schmerzbehandlung von großem Interesse.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Tyr-Pro-L-Phe-Pro-NH2 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt) an das harzgebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie this compound erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit gewährleisten. Zusätzlich können bei der Großproduktion enzymatische Methoden eingesetzt werden, um die Effizienz zu steigern und die Kosten zu senken .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-L-Phe-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve the use of enzymatic methods to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-Pro-L-Phe-Pro-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die phenolische Hydroxylgruppe von Tyrosin kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Peptidbindungen oder bestimmte Aminosäureseitenketten angreifen.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Periodat werden unter milden Bedingungen verwendet.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Aminosäurensubstitution wird durch SPPS erreicht, indem während der Synthese verschiedene Aminosäuren eingearbeitet werden.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Analoga von this compound, die veränderte Rezeptorbindungsaffinitäten und biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-L-Phe-Pro-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird hinsichtlich seiner Rolle bei der Rezeptorbindung und den Signaltransduktionswegen untersucht.

Medizin: Wird hinsichtlich seiner analgetischen Eigenschaften und des potenziellen Einsatzes in Schmerztherapie untersucht.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und Therapeutika verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an μ-Opioidrezeptoren im zentralen Nervensystem. Diese Bindung hemmt die Freisetzung von Neurotransmittern, die an der Schmerzsignalübertragung beteiligt sind, was zu Analgesie führt. Die Interaktion der Verbindung mit dem Rezeptor beinhaltet spezifische Aminosäurereste, die eine hoch affine Bindung und Aktivierung nachgeschalteter Signalwege ermöglichen .

Wirkmechanismus

Tyr-Pro-L-Phe-Pro-NH2 exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesia. The compound’s interaction with the receptor involves specific amino acid residues that facilitate high-affinity binding and activation of downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

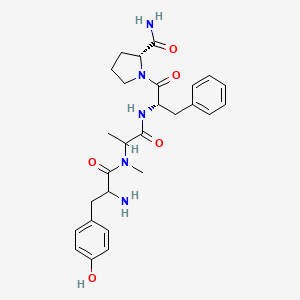

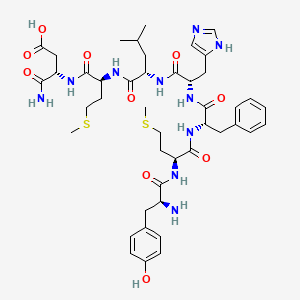

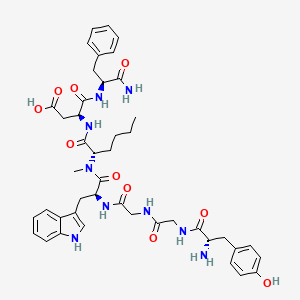

Tyr-Pro-NMePhe-D-Pro-NH2 (PL017): Ein potenter μ-Agonist mit ähnlichen analgetischen Eigenschaften.

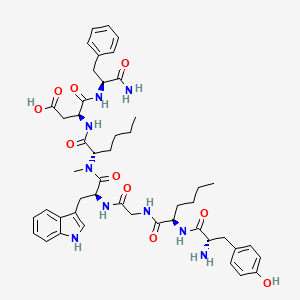

Tyr-Pro-Trp-Phe-NH2 (Endomorphin-1): Ein weiteres Opioidpeptid mit hoher Affinität zu μ-Opioidrezeptoren.

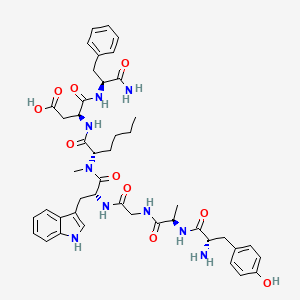

Tyr-Pro-Phe-Val-NH2 (Valmuceptin): Ein synthetisches Analogon mit Opioidaktivität.

Einzigartigkeit

Tyr-Pro-L-Phe-Pro-NH2 ist einzigartig aufgrund seiner hohen Selektivität für μ-Opioidrezeptoren und seiner starken analgetischen Wirkung. Seine Struktur ermöglicht spezifische Interaktionen mit dem Rezeptor, was es zu einer wertvollen Verbindung für die Schmerzmanagementforschung macht .

Eigenschaften

Molekularformel |

C28H35N5O5 |

|---|---|

Molekulargewicht |

521.6 g/mol |

IUPAC-Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23?,24?/m0/s1 |

InChI-Schlüssel |

LSQXZIUREIDSHZ-REDCPHJYSA-N |

Isomerische SMILES |

C1CC(N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)